molecular formula C8H18N2O2 B14439582 2-Butanone, 4,4-dimethoxy-, dimethylhydrazone CAS No. 73758-40-4

2-Butanone, 4,4-dimethoxy-, dimethylhydrazone

Cat. No.: B14439582
CAS No.: 73758-40-4
M. Wt: 174.24 g/mol
InChI Key: OKQRTPIXEIJGLH-VQHVLOKHSA-N
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Description

N-[(Z)-4,4-dimethoxybutan-2-ylideneamino]-N-methylmethanamine is an organic compound characterized by its unique structure, which includes a dimethoxybutan-2-ylideneamino group and a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-4,4-dimethoxybutan-2-ylideneamino]-N-methylmethanamine typically involves the reaction of 4,4-dimethoxybutan-2-one with N-methylmethanamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-4,4-dimethoxybutan-2-ylideneamino]-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(Z)-4,4-dimethoxybutan-2-ylideneamino]-N-methylmethanamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Z)-4,4-dimethoxybutan-2-ylideneamino]-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-4,4-dimethoxybutan-2-ylideneamino]-N-ethylmethanamine
  • N-[(Z)-4,4-dimethoxybutan-2-ylideneamino]-N-propylmethanamine

Uniqueness

N-[(Z)-4,4-dimethoxybutan-2-ylideneamino]-N-methylmethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

CAS No.

73758-40-4

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

N-[(E)-4,4-dimethoxybutan-2-ylideneamino]-N-methylmethanamine

InChI

InChI=1S/C8H18N2O2/c1-7(9-10(2)3)6-8(11-4)12-5/h8H,6H2,1-5H3/b9-7+

InChI Key

OKQRTPIXEIJGLH-VQHVLOKHSA-N

Isomeric SMILES

C/C(=N\N(C)C)/CC(OC)OC

Canonical SMILES

CC(=NN(C)C)CC(OC)OC

Origin of Product

United States

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